molecular formula C10H12N4S B1482909 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098136-43-5

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No. B1482909
CAS RN: 2098136-43-5
M. Wt: 220.3 g/mol
InChI Key: VJNSSCMEJAFBIN-UHFFFAOYSA-N
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Description

“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The ethyl group is a common functional group in organic chemistry, consisting of a two-carbon chain .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of pyrazole derivatives can involve multi-component reactions (MCRs), which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is likely to be complex due to the presence of multiple functional groups and aromatic rings. The thiophene ring is a five-membered ring with one sulfur atom . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” could be diverse, depending on the reaction conditions and the other reactants involved. Thiophene derivatives are known to participate in a variety of reactions, including condensation reactions . Pyrazole derivatives can also participate in a variety of reactions, including multi-component reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” would depend on its specific structure. For instance, the presence of the thiophene and pyrazole rings could confer aromaticity and potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: may serve as a corrosion inhibitor due to the presence of the thiophene moiety. Thiophene derivatives are known to form a protective layer on metals, preventing oxidation and corrosion . This application is crucial in industrial chemistry where long-term durability of metal components is essential.

Organic Semiconductor Development

The compound’s thiophene component can be utilized in the development of organic semiconductors . Thiophene-based molecules are prominent in advancing organic semiconductor technology, which is pivotal for creating more efficient electronic devices .

Fabrication of OLEDs

Thiophene derivatives, such as the one , are instrumental in the fabrication of organic light-emitting diodes (OLEDs) . These materials enable the production of high-quality display and lighting technologies .

Pharmacological Properties

Given the biological activity of thiophene derivatives, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide could exhibit various pharmacological properties. It might show potential as an anticancer , anti-inflammatory , or antimicrobial agent, among other therapeutic uses .

Organic Field-Effect Transistors (OFETs)

The compound’s structure suggests its application in the creation of OFETs . Thiophene-based molecules have a significant role in the advancement of OFETs, which are critical components in modern electronics .

Anti-Atherosclerotic Properties

Thiophene derivatives have been associated with anti-atherosclerotic properties . Therefore, this compound might contribute to the development of treatments for atherosclerosis, a leading cause of heart disease .

Mechanism of Action

The mechanism of action of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” would depend on its specific application. For instance, many thiophene and pyrazole derivatives exhibit biological activity, which could involve interactions with various biological targets .

Future Directions

The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” could be diverse, given the wide range of potential applications for thiophene and pyrazole derivatives . These could include further studies on its synthesis, properties, and potential applications in various fields such as medicinal chemistry, materials science, and others.

properties

IUPAC Name

1-ethyl-3-thiophen-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-14-6-7(10(11)12)9(13-14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNSSCMEJAFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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